molecular formula C8H12O2 B1459760 5-Methylspiro[2.3]hexane-5-carboxylic acid CAS No. 1773508-76-1

5-Methylspiro[2.3]hexane-5-carboxylic acid

Cat. No. B1459760
Key on ui cas rn: 1773508-76-1
M. Wt: 140.18 g/mol
InChI Key: MJZHXLHJKQJUCY-UHFFFAOYSA-N
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Patent
US09273058B2

Procedure details

To a stirred solution of Intermediate 317A (200 mg, 0.868 mmol) in THF (2 mL) and water (1 mL) was added NaOH (104 mg, 2.61 mmol) at RT and the reaction mixture was warmed to 50° C. and stirred for 12 h. The reaction mixture was concentrated under a reduced pressure, the residue was to pH 2 with a 1.5 N aq. solution of HCl and extracted with Et2O (3×15 mL) The combined organic layer was dried over Na2SO4, filtered and the filtrate concentrated to afford Intermediate 317B as a colorless liquid (0.12 g, 99%). 1H NMR (300 MHz, DMSO-d6) δ ppm 12.38-11.71 (m, 1H), 2.68-2.50 (m, 2H), 1.86-1.66 (m, 2H), 1.43 (s, 3H), 0.62-0.19 (m, 4H).
Name
Intermediate 317A
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
104 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:8]([O:10]CC2C=CC=CC=2)=[O:9])[CH2:7][C:4]2([CH2:6][CH2:5]2)[CH2:3]1.[OH-].[Na+]>C1COCC1.O>[CH3:1][C:2]1([C:8]([OH:10])=[O:9])[CH2:7][C:4]2([CH2:6][CH2:5]2)[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Intermediate 317A
Quantity
200 mg
Type
reactant
Smiles
CC1(CC2(CC2)C1)C(=O)OCC1=CC=CC=C1
Name
Quantity
104 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under a reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×15 mL) The combined organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1(CC2(CC2)C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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